N-(p-Tosyl)-GPR-pNA acetate

Thrombin Enzyme Kinetics Chromogenic Substrate

N-(p-Tosyl)-GPR-pNA acetate (CAS 86890-95-1), also known as Chromozym TH, is a synthetic tripeptide chromogenic substrate. It is designed for the quantitative determination of thrombin activity.

Molecular Formula C28H38N8O9S
Molecular Weight 662.7 g/mol
CAS No. 86890-95-1
Cat. No. B1602354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(p-Tosyl)-GPR-pNA acetate
CAS86890-95-1
Molecular FormulaC28H38N8O9S
Molecular Weight662.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O
InChIInChI=1S/C26H34N8O7S.C2H4O2/c1-17-6-12-20(13-7-17)42(40,41)30-16-23(35)33-15-3-5-22(33)25(37)32-21(4-2-14-29-26(27)28)24(36)31-18-8-10-19(11-9-18)34(38)39;1-2(3)4/h6-13,21-22,30H,2-5,14-16H2,1H3,(H,31,36)(H,32,37)(H4,27,28,29);1H3,(H,3,4)/t21-,22-;/m0./s1
InChIKeyNGXDRWVTRQRSED-VROPFNGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(p-Tosyl)-GPR-pNA Acetate (CAS 86890-95-1): A Chromogenic Thrombin Substrate with Quantifiable Differentiation


N-(p-Tosyl)-GPR-pNA acetate (CAS 86890-95-1), also known as Chromozym TH, is a synthetic tripeptide chromogenic substrate [1]. It is designed for the quantitative determination of thrombin activity . The compound consists of a Tosyl-Gly-Pro-Arg peptide sequence linked to a p-nitroaniline (pNA) chromophore. Upon cleavage by thrombin, it releases free pNA, which can be measured spectrophotometrically at 405 nm . This compound is a critical tool in hemostasis research, coagulation studies, and the development of antithrombotic agents.

Procurement Risk: Why Generic Substitution of CAS 86890-95-1 with Other Thrombin Substrates Compromises Assay Integrity


While several chromogenic substrates are available for thrombin activity measurement, they are not interchangeable. Key performance parameters such as Michaelis-Menten constant (Km), catalytic rate (kcat), solubility, and temperature sensitivity vary significantly between substrates [1]. These differences directly impact assay sensitivity, dynamic range, and reproducibility. For instance, substituting CAS 86890-95-1 with a substrate possessing a lower Km may lead to substrate depletion artifacts, while using a less soluble alternative can restrict the assay's upper quantification limit . Therefore, selecting the appropriate substrate based on its specific, quantified performance characteristics is essential for generating reliable and comparable data.

Quantitative Differentiation Evidence for N-(p-Tosyl)-GPR-pNA Acetate (CAS 86890-95-1) vs. Closest Analogs


Head-to-Head Kinetic Comparison: CAS 86890-95-1 Exhibits Distinct Km and kcat vs. S-2238

In a direct comparative study using human α-thrombin under identical conditions (I = 0.11 M, 25°C, pH 7.8), N-(p-Tosyl)-GPR-pNA acetate (Chromozym TH) demonstrated a significantly higher Michaelis constant (Km) and catalytic rate constant (kcat) compared to the alternative substrate S-2238 (H-D-Phe-Pip-Arg-pNA) [1].

Thrombin Enzyme Kinetics Chromogenic Substrate

Superior Solubility of CAS 86890-95-1 Enables Higher Substrate Concentrations vs. S-2238 and Spectrozyme TH

Under physiologically relevant conditions (0.15 M NaCl, pH 7.4, 37°C), the solubility of N-(p-Tosyl)-GPR-pNA acetate (Chromozym TH) was compared to S-2238 and Spectrozyme TH. Both S-2238 and Spectrozyme TH exhibited limiting solubilities at approximately 35 μM, whereas N-(p-Tosyl)-GPR-pNA acetate showed no solubility limitation up to at least 50 μM .

Substrate Solubility Assay Development Thrombin

Temperature Sensitivity Advantage: CAS 86890-95-1 Maintains More Consistent Binding Affinity at Physiological Temperature

A study comparing the effect of temperature on Km values for three thrombin substrates found that when temperature was increased from 23°C to 37°C, the Km for N-(p-Tosyl)-GPR-pNA acetate (Chromozym TH) increased by only 1.5-fold. In contrast, the Km for S-2238 increased by 2-fold under the same conditions [1].

Temperature Dependence Enzyme Kinetics Assay Optimization

Validated Performance in Prothrombin Quantification Assay Using Taipan Snake Venom

N-(p-Tosyl)-GPR-pNA acetate (Chromozym TH) has been specifically validated as the substrate in a sensitive and reproducible chromogenic assay for prothrombin [1]. This method, which utilizes Taipan snake venom (ecarin) as the activator, is sensitive to the coumarin-induced prothrombin defect (PIVKA-II) and shows good correlation with conventional prothrombin assays [1].

Prothrombin Assay Coagulation Method Validation

Protease Selectivity Profile: Differentiated Reactivity with Trypsin and Plasmin Compared to S-2222 and S-2251

A comprehensive study evaluated the hydrolysis rates of several chromogenic substrates against a panel of purified serine proteases . N-(p-Tosyl)-GPR-pNA acetate (Chromozym TH) and S-2238 were both found to be sensitive to thrombin and insensitive to Factor Xa. Crucially, they were also shown to be hydrolyzed to varying degrees by plasmin and trypsin, a characteristic that distinguishes them from substrates like S-2222 (Factor Xa-sensitive) and S-2251 (plasmin-specific) .

Protease Specificity Serine Protease Cross-Reactivity

Comparative Sensitivity Analysis: CAS 86890-95-1 and S-2238 Demonstrate Superior Thrombin Sensitivity vs. S-2160

In a direct comparison of chromogenic substrates for thrombin, N-(p-Tosyl)-GPR-pNA acetate (Chromozym TH) and S-2238 were both found to exhibit 'substantially greater sensitivity' towards thrombin compared to the older-generation substrate S-2160 (Bz-Phe-Val-Arg-pNA) .

Thrombin Substrate Sensitivity Assay Selection

Optimal Research and Industrial Applications for N-(p-Tosyl)-GPR-pNA Acetate (CAS 86890-95-1) Based on Quantified Performance


High-Throughput Screening for Thrombin Inhibitors

The combination of high kcat (127 s⁻¹ for human α-thrombin) [1] and superior solubility (>50 μM) makes this compound ideal for high-throughput screening (HTS) of compound libraries for thrombin inhibition. The robust signal generation ensures a wide assay window, while the high solubility prevents substrate depletion artifacts in automated, high-volume screening systems, leading to more reliable hit identification and accurate IC50 determination.

Quantitative Determination of Prothrombin in Clinical Research Samples

This compound is the validated substrate in a peer-reviewed, chromogenic assay for the specific determination of prothrombin in plasma using Taipan snake venom (ecarin) [2]. The assay is sensitive to the coumarin-induced prothrombin defect and shows good correlation with traditional clotting assays, making it a reliable tool for investigating vitamin K antagonist therapy or diagnosing prothrombin-related coagulopathies [2].

Mechanistic Studies of Thrombin Kinetics Under Physiological Conditions

The well-characterized temperature sensitivity profile of this compound (1.5-fold Km increase from 23°C to 37°C) [3] and its distinct kinetic parameters (Km = 4.18 μM) [1] make it a preferred tool for detailed enzyme kinetic studies. Researchers can leverage this known behavior to accurately model thrombin activity at 37°C, ensuring that in vitro findings are more translatable to in vivo physiological contexts.

Assay Development for Ecarin and Snake Venom Prothrombin Activators

This compound is explicitly used as the chromogenic substrate in established assays for measuring the activity of ecarin, the prothrombin activator from Echis carinatus venom [4]. Its performance in this specific, complex mixture (venom plus plasma) has been documented and validated, providing a strong scientific rationale for its selection in research on snake venom mechanisms, antivenom development, or the study of meizothrombin generation.

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